molecular formula C15H22N2O2 B586030 Mepivacaine-d3 N-Oxide CAS No. 1346597-91-8

Mepivacaine-d3 N-Oxide

Cat. No.: B586030
CAS No.: 1346597-91-8
M. Wt: 265.371
InChI Key: WQTJWODFSMCWCC-HPRDVNIFSA-N
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Description

Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:

    Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.

    Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Further oxidized products such as nitroso derivatives.

    Reduction: Mepivacaine-d3.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:

    Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.

    Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.

    Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.

    Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.

Mechanism of Action

Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

    Mepivacaine: The non-deuterated parent compound.

    Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.

    Bupivacaine: A longer-acting amide-type local anesthetic.

Uniqueness

Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.

Properties

CAS No.

1346597-91-8

Molecular Formula

C15H22N2O2

Molecular Weight

265.371

IUPAC Name

N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3

InChI Key

WQTJWODFSMCWCC-HPRDVNIFSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-]

Synonyms

N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; 

Origin of Product

United States

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